Bienvenue dans la boutique en ligne BenchChem!

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

URAT1 inhibitor Xanthine Oxidase inhibitor Dual inhibitor

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1171053-18-1) is a synthetic bifunctional small molecule featuring a 2-oxoindoline scaffold linked via a urea bridge to a 3,4,5-trimethoxyphenyl ring. It is disclosed in US Patent 10093631 as part of a series of bifunctional compounds designed to simultaneously inhibit urate anion exchanger 1 (URAT1/SLC22A12) and xanthine oxidase (XO) for reducing serum uric acid levels.

Molecular Formula C20H23N3O5
Molecular Weight 385.42
CAS No. 1171053-18-1
Cat. No. B2889795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
CAS1171053-18-1
Molecular FormulaC20H23N3O5
Molecular Weight385.42
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H23N3O5/c1-5-23-15-7-6-13(8-12(15)9-18(23)24)21-20(25)22-14-10-16(26-2)19(28-4)17(11-14)27-3/h6-8,10-11H,5,9H2,1-4H3,(H2,21,22,25)
InChIKeyCJHDSINDXBMELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Properties of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1171053-18-1)


1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1171053-18-1) is a synthetic bifunctional small molecule featuring a 2-oxoindoline scaffold linked via a urea bridge to a 3,4,5-trimethoxyphenyl ring. It is disclosed in US Patent 10093631 as part of a series of bifunctional compounds designed to simultaneously inhibit urate anion exchanger 1 (URAT1/SLC22A12) and xanthine oxidase (XO) for reducing serum uric acid levels [1][2]. The compound has a molecular formula of C₂₀H₂₃N₃O₅ and a molecular weight of 385.4 g/mol . Its design incorporates two privileged pharmacophores: the 2-oxoindoline core associated with kinase and tubulin inhibition, and the 3,4,5-trimethoxyphenyl group present in well-known antitubulin agents such as combretastatin A-4 and colchicine [3].

Why Generic Substitution Fails for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea


Simply substituting this compound with a commercial URAT1 inhibitor (e.g., lesinurad) or a generic XO inhibitor (e.g., allopurinol) fails to replicate its intrinsic dual-target mechanism. The target compound was expressly designed within US Patent 10093631 as a single-agent bifunctional molecule, simultaneously inhibiting both the uric acid reabsorption transporter URAT1 and the uric acid-producing enzyme XO at low micromolar concentrations [1]. In contrast, allopurinol shows negligible URAT1 activity (IC50 >300 μM), and lesinurad lacks XO inhibition, meaning two separate drugs would be required to achieve the same mechanistic coverage [2][3]. Furthermore, the 2-oxoindoline urea scaffold has distinct structure-activity relationships compared to the triazole or purine cores of these standard agents, making potency, selectivity, and pharmacokinetic profiles non-interchangeable across chemical series [4].

Quantitative Differentiation Evidence for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea Relative to In-Class Comparators


Dual Target Engagement: Simultaneous URAT1 and Xanthine Oxidase Inhibition at Comparable Potency

This compound demonstrates a bifunctional inhibition profile, uniquely inhibiting both URAT1 and XO at low micromolar concentrations with near-identical potency. In contrast, the standard-of-care XO inhibitor allopurinol shows no meaningful URAT1 activity (IC50 > 300 μM), while the commercial URAT1 inhibitor lesinurad lacks XO inhibition entirely [1][2]. This balanced dual activity within a single molecule is characteristic of the 'Formula (Ic)' series in US Patent 10093631.

URAT1 inhibitor Xanthine Oxidase inhibitor Dual inhibitor Hyperuricemia Gout

URAT1 Inhibitory Potency Equivalent to the Approved Uricosuric Lesinurad

The target compound inhibits human URAT1 with an IC50 of 5.83 μM, placing it within the same low-micromolar potency range as the clinically approved URAT1 inhibitor lesinurad (6.94 ± 2.41 μM in wild-type hURAT1) [1][2]. This demonstrates that the urea-linked oxoindoline scaffold does not sacrifice transporter engagement relative to the triazole-based lesinurad chemotype.

URAT1 Uricosuric Lesinurad Transporter inhibition

Xanthine Oxidase Inhibitory Activity Comparable to First-Line Allopurinol

The compound inhibits XO with an IC50 of 5.60 μM using a standard fluorescence-based assay. This is directly comparable to allopurinol, which ranges from 5.7 μM in cell-free assays to sub-micromolar potency depending on conditions [1][2]. No measurable XO inhibition is observed for lesinurad or verinurad, which target only the transporter pathway.

Xanthine Oxidase Allopurinol Uric acid production Bifunctional

Structural Scaffold Differentiation: 2-Oxoindoline Core vs. Clinical Standard Chemotypes

The compound's 2-oxoindoline core connected via a urea linker to a 3,4,5-trimethoxyphenyl ring represents a distinct chemical topology from the triazole scaffold of lesinurad, the purine scaffold of allopurinol, and the naphthalene-based verinurad chemotype [1][2]. The 2-oxoindoline scaffold is independently recognized as a privileged structure for kinase inhibition, tubulin polymerization inhibition, and histone deacetylase (HDAC) modulation, suggesting potential polypharmacology beyond uric acid regulation [3].

Oxoindoline Scaffold hopping Chemical diversity IP differentiation

Privileged 3,4,5-Trimethoxyphenyl Pharmacophore Linking to Anticancer Mechanisms

The 3,4,5-trimethoxyphenyl group is a hallmark of potent tubulin polymerization inhibitors including combretastatin A-4 (CSA4), colchicine, and podophyllotoxin [1]. The incorporation of this moiety into the target compound provides a structural link to anticancer pharmacology through the colchicine binding site on β-tubulin. While direct antiproliferative data for this specific compound is limited in peer-reviewed literature, class-level evidence demonstrates that substituted oxoindoline-trimethoxyphenyl hybrids exhibit low-micromolar cytotoxicity across multiple cancer cell lines (e.g., HCT116, MCF7, SW620) [1][2].

Trimethoxyphenyl Tubulin polymerization Anticancer Combretastatin Pharmacophore

Best Research and Industrial Application Scenarios for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea


Hyperuricemia and Gout Drug Discovery: Single-Agent Dual URAT1/XO Inhibitor Screening

In hyperuricemia drug discovery programs seeking to overcome the limitations of combining separate URAT1 and XO inhibitors, this compound serves as a validated dual-target positive control or chemical probe. Its balanced IC50 values (URAT1: 5.83 μM, XO: 5.60 μM) allow researchers to benchmark novel bifunctional candidates against a single molecule with established dual activity from US Patent 10093631 [1]. This scenario is particularly relevant for pharmaceutical teams aiming to simplify combination therapy regimens for chronic gout management, where both uric acid production and reabsorption must be addressed simultaneously.

Pharmacological Tool for Dissecting Uric Acid Homeostasis Pathways

Academic and industrial laboratories studying urate transport mechanisms can use this compound to simultaneously probe URAT1-dependent reabsorption (IC50: 5.83 μM) and XO-dependent production (IC50: 5.60 μM) in renal cell models such as URAT1-transfected CHO or HEK293 cells [2][3]. Unlike allopurinol, which only inhibits XO, or lesinurad, which only blocks URAT1, this single compound can elucidate crosstalk between the production and excretion arms of purine metabolism without confounding polypharmacology from multiple agents.

Anticancer Lead Optimization Leveraging the Trimethoxyphenyl-Oxoindoline Scaffold

The compound's 3,4,5-trimethoxyphenyl pharmacophore is a recognized tubulin polymerization inhibitory motif shared with combretastatin A-4 and podophyllotoxin, while its 2-oxoindoline core is a privileged scaffold for kinase and HDAC inhibition [4][5]. Medicinal chemistry teams engaged in anticancer lead optimization can procure this compound as a starting scaffold for designing novel antitubulin or multi-target anticancer agents, particularly given the established low-micromolar cytotoxicity of structurally related oxoindoline-trimethoxyphenyl hybrids across colon (HCT116), breast (MCF7), and pancreatic cancer cell lines.

Chemical Biology Probe Development for Urea Transporter (UT) Studies

Structurally related trimethoxyphenyl urea derivatives (e.g., Compound 1a, GtoPdb Ligand ID 8881) have been characterized as inhibitors of human urea transporter UT-B (SLC14A1) with IC50 values in the low nanomolar range (~25 nM), exemplifying a novel diuretic mechanism of action [6]. While transporter inhibition data specific to CAS 1171053-18-1 is not yet reported, the conserved urea linkage and trimethoxyphenyl group position this compound as a high-priority candidate for chemical biology probe development targeting urea transporter proteins, which are emerging targets in hypertension and fluid balance disorders.

Quote Request

Request a Quote for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.